Sublimation Enthalpy Hierarchy: TbI₃ Exhibits the Lowest ΔsubH° Among Terbium Trihalides, Enabling Lower‑Temperature Vapour‑Phase Processing
Within the terbium trihalide series, TbI₃ requires significantly less energy for sublimation than TbCl₃ or TbBr₃. Piacente et al. (2003) measured standard sublimation enthalpies by the torsion‑effusion method: ΔsubH°(298 K) = 279 ± 2 kJ·mol⁻¹ for α‑TbI₃, versus 288 ± 4 kJ·mol⁻¹ for TbBr₃ and 296 ± 4 kJ·mol⁻¹ for TbCl₃ [1]. This 17 kJ·mol⁻¹ gap between TbI₃ and TbCl₃ represents a ~6% lower energy requirement for vapour‑phase transport, directly translating to higher effective vapour pressure at a given operating temperature. Notably, α‑GdI₃ shares an identical sublimation enthalpy of 279 ± 2 kJ·mol⁻¹, meaning that TbI₃ offers no volatility advantage over GdI₃; however, the terbium‑specific electronic transitions (see Evidence Items 3 and 4) provide the discriminating factor when both volatility and optical output are selection criteria [1].
| Evidence Dimension | Standard sublimation enthalpy, ΔsubH°(298 K) |
|---|---|
| Target Compound Data | α‑TbI₃: 279 ± 2 kJ·mol⁻¹ |
| Comparator Or Baseline | TbCl₃: 296 ± 4 kJ·mol⁻¹; TbBr₃: 288 ± 4 kJ·mol⁻¹; α‑GdI₃: 279 ± 2 kJ·mol⁻¹ |
| Quantified Difference | TbI₃ vs. TbCl₃: Δ = 17 kJ·mol⁻¹ (6.1% lower); TbI₃ vs. TbBr₃: Δ = 9 kJ·mol⁻¹ (3.2% lower); TbI₃ vs. GdI₃: Δ = 0 kJ·mol⁻¹ |
| Conditions | Torsion‑effusion method; solid α‑phase; T = 298 K reference state; monomeric vapour assumed |
Why This Matters
A lower sublimation enthalpy enables vapour‑phase deposition and metal‑halide lamp operation at reduced temperature, lowering energy cost and broadening substrate compatibility; however, when only volatility is considered, GdI₃ is thermodynamically equivalent, so procurement must additionally evaluate optical‑emission requirements.
- [1] Piacente, V.; Scardala, P.; Brunetti, B. Vapor Pressures and Sublimation Enthalpies of Gadolinium Trichloride, Tribromide, and Triiodide and Terbium Trichloride, Tribromide, and Triiodide. J. Chem. Eng. Data 2003, 48 (3), 637–645. View Source
